molecular formula C23H22ClN3O4S B11296347 {4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B11296347
M. Wt: 472.0 g/mol
InChI Key: QYZCAUCWYFFJPB-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and a cyclopropanecarbonyl group attached to a piperazine ring

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H22ClN3O4S/c24-19-9-5-4-8-18(19)20-25-21(32(29,30)17-6-2-1-3-7-17)23(31-20)27-14-12-26(13-15-27)22(28)16-10-11-16/h1-9,16H,10-15H2

InChI Key

QYZCAUCWYFFJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorophenyl derivative.

    Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride.

    Coupling with Piperazine: The final step involves the coupling of the intermediate compound with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE
  • 4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE
  • 1-(4-CHLORO-BENZENESULFONYL)-3,5-DIMETHYL-PIPERIDINE

Uniqueness

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

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